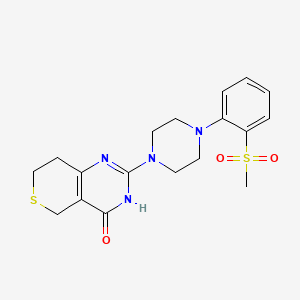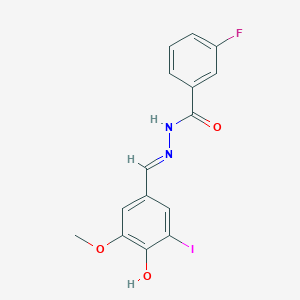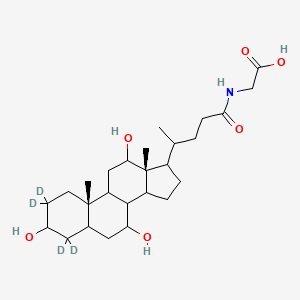
4-(2-(4-(Nonyloxy)phenyl)pyrimidin-5-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(4-(Nonyloxy)phenyl)pyrimidin-5-yl)phenol is a compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a hydroxyphenyl group and a nonyloxyphenyl group attached to a pyrimidine ring. Pyrimidines are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Nonyloxy)phenyl)pyrimidin-5-yl)phenol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with 4-(nonyloxy)benzaldehyde in the presence of a base, followed by cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(4-(Nonyloxy)phenyl)pyrimidin-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde derivatives.
Reduction: Formation of 4-hydroxyphenyl alcohols or amines.
Substitution: Formation of halogenated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
4-(2-(4-(Nonyloxy)phenyl)pyrimidin-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, including liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-(2-(4-(Nonyloxy)phenyl)pyrimidin-5-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl and nonyloxyphenyl groups can interact with the active sites of enzymes, leading to inhibition or activation of their functions. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyphenylpyrimidine: Lacks the nonyloxyphenyl group, resulting in different physical and chemical properties.
4-(Nonyloxy)phenylpyrimidine: Lacks the hydroxyphenyl group, affecting its reactivity and applications.
Uniqueness
4-(2-(4-(Nonyloxy)phenyl)pyrimidin-5-yl)phenol is unique due to the presence of both hydroxyphenyl and nonyloxyphenyl groups, which confer distinct properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
128209-46-1 |
|---|---|
Molekularformel |
C25H30N2O2 |
Molekulargewicht |
390.527 |
IUPAC-Name |
4-[2-(4-nonoxyphenyl)pyrimidin-5-yl]phenol |
InChI |
InChI=1S/C25H30N2O2/c1-2-3-4-5-6-7-8-17-29-24-15-11-21(12-16-24)25-26-18-22(19-27-25)20-9-13-23(28)14-10-20/h9-16,18-19,28H,2-8,17H2,1H3 |
InChI-Schlüssel |
LSGPAEJAYMWPQX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
Synonyme |
5-(4-Hydroxyphenyl)-2-[4-(nonyloxy)-phenyl]-pyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate](/img/structure/B593802.png)









![1-Chloro-7-nitro-1,2-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B593821.png)

